molecular formula C11H11NO B130549 [4-(1H-Pyrrol-1-yl)phenyl]methanol CAS No. 143426-51-1

[4-(1H-Pyrrol-1-yl)phenyl]methanol

Cat. No. B130549
M. Wt: 173.21 g/mol
InChI Key: LQQQPLUFBVYLRE-UHFFFAOYSA-N
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Description

“[4-(1H-Pyrrol-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C11H11NO . It is also known by other names such as (4-pyrrol-1-ylphenyl)methanol and 4- (1H-Pyrrol-1-yl)benzyl alcohol .


Molecular Structure Analysis

The molecular weight of “[4-(1H-Pyrrol-1-yl)phenyl]methanol” is 173.21 g/mol . The InChIKey, a unique identifier for the compound, is LQQQPLUFBVYLRE-UHFFFAOYSA-N . The compound has a rotatable bond count of 2 .


Physical And Chemical Properties Analysis

“[4-(1H-Pyrrol-1-yl)phenyl]methanol” has a molecular weight of 173.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 173.084063974 g/mol . The topological polar surface area is 25.2 Ų .

Scientific Research Applications

Synthesis Methods and Derivatives

  • One-Pot Synthesis: Kaur and Kumar (2018) developed an efficient one-pot synthetic procedure for pyrrole derivatives using acetophenone and trimethylacetaldehyde, which is economical for the synthesis of pyrrole derivatives with good yields (Kaur & Kumar, 2018).
  • Antimicrobial Activity: Kumar et al. (2012) synthesized a series of pyridin-4-yl)methanone derivatives that showed significant antimicrobial activity, highlighting the potential of pyrrole derivatives in developing new antimicrobial agents (Kumar et al., 2012).
  • Manganese Dioxide Promoted Cyclization: Aiello, Garofalo, and Grande (2010) reported the preparation of 9H-pyrrolo[1,2-a]indol-9-ones via sequential oxidation of [2-(1H-pyrrol-1-yl)phenyl]methanols promoted by active manganese dioxide, offering a mild approach for synthesizing pyrrolo[1,2-a]indol derivatives (Aiello et al., 2010).

Chemical Transformations and Structural Analysis

  • Reduction of Acylpyrroles: Kimbaris and Varvounis (2000) explored the reduction of acylpyrroles, contributing to the synthesis of novel pyrrolo[1,2-b]cinnolin-10-one derivatives, expanding the chemical versatility of pyrrole derivatives (Kimbaris & Varvounis, 2000).
  • Urea Synthesis: Sarantou and Varvounis (2022) demonstrated methods for synthesizing 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea from [2-(1H-pyrrol-1-yl)phenyl]methanones, showing the potential for producing functionalized urea derivatives (Sarantou & Varvounis, 2022).
  • Crystal Structure Analysis: Yang, Feng, and Yin (2018) analyzed the crystal structure of a pyrrole derivative, contributing to a deeper understanding of the molecular interactions and structural characteristics of these compounds (Yang, Feng, & Yin, 2018).

Potential Therapeutic Applications

  • Aldose Reductase Inhibitor Preparation: Kontonikas et al. (2019) improved the preparation methodology for an active and selective aldose reductase inhibitor, showcasing the therapeutic relevance of pyrrole derivatives (Kontonikas et al., 2019).

Novel Compound Synthesis

  • Synthesis of Novel Pyrazoline Derivatives: Ravula et al. (2016) synthesized novel pyrazoline derivatives for potential anti-inflammatory and antibacterial applications, demonstrating the broad applicability of pyrrole-based compounds (Ravula et al., 2016).

Safety And Hazards

“[4-(1H-Pyrrol-1-yl)phenyl]methanol” may be harmful if absorbed through the skin . It may cause irritation of the digestive tract and may be harmful if swallowed . It may cause respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

(4-pyrrol-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-8,13H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQQPLUFBVYLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344785
Record name [4-(1H-Pyrrol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-Pyrrol-1-yl)phenyl]methanol

CAS RN

143426-51-1
Record name [4-(1H-Pyrrol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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